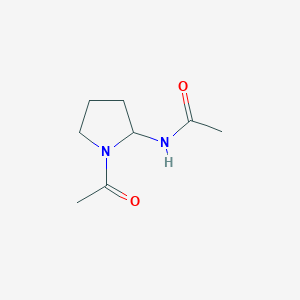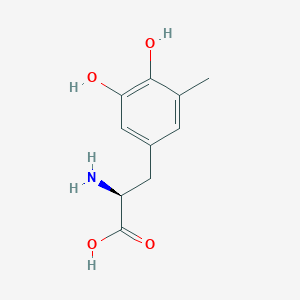![molecular formula C20H15NO B12592952 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 644996-58-7](/img/structure/B12592952.png)
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-one ring substituted with a diphenylmethylideneamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexa-2,5-dien-1-one with diphenylmethylideneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{[(Phenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one
- 4-{[(Benzylidene)amino]methylidene}cyclohexa-2,5-dien-1-one
Uniqueness
4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylmethylideneamino group provides unique reactivity and potential for interactions with various molecular targets, setting it apart from similar compounds.
Propriétés
Numéro CAS |
644996-58-7 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
4-[(benzhydrylideneamino)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H15NO/c22-19-13-11-16(12-14-19)15-21-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H |
Clé InChI |
DXTGOKDQXMHTQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC=C2C=CC(=O)C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


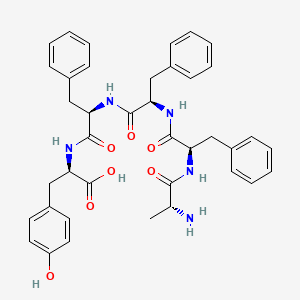

![2-Pyridinamine, 3-[(5-amino-2-chlorophenyl)methoxy]-](/img/structure/B12592878.png)
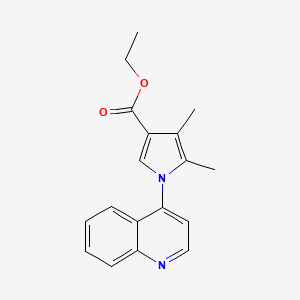
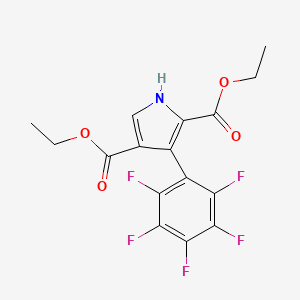
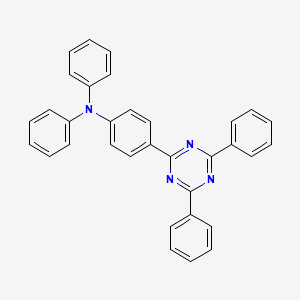
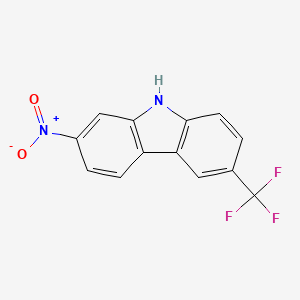
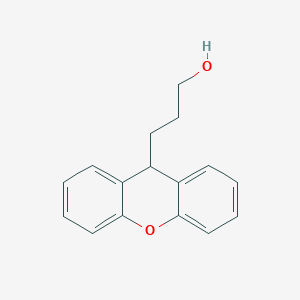
![3-[(1-hydroxycyclohexyl)methyl]-1H-quinoxalin-2-one](/img/structure/B12592917.png)
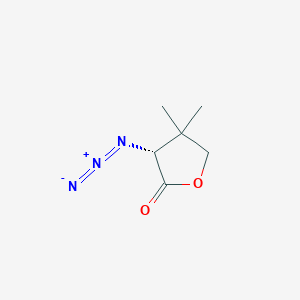
![6-{[4-(Decyloxy)anilino]methylidene}-3-(dodecyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12592930.png)
![4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide](/img/structure/B12592941.png)
